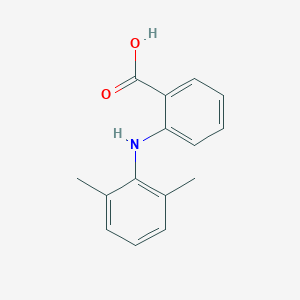![molecular formula C18H17NO5 B094299 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one CAS No. 17014-57-2](/img/structure/B94299.png)
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, also known as EMD 57283, is a synthetic compound that belongs to the class of acridine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mecanismo De Acción
The exact mechanism of action of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor effects.
Efectos Bioquímicos Y Fisiológicos
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to exhibit antiviral activity against certain viruses, including the herpes simplex virus (HSV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a wealth of information available on its biological activities and potential applications. However, there are also some limitations to its use in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and viral infections. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its mechanism of action. Further studies are needed to fully understand how 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 exerts its biological effects. Finally, there is potential for the development of new derivatives of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 with improved biological activities and reduced cytotoxicity.
Métodos De Síntesis
The synthesis of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 involves a multi-step process, starting from the reaction of 2-methoxyphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 2-methoxy-1,4-benzoquinone. This intermediate is then reacted with ethyl acetoacetate to form the corresponding 3-ethoxy-4-methoxybenzalacetone. Finally, the benzalacetone is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalytic amount of acetic acid to yield 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283.
Aplicaciones Científicas De Investigación
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Propiedades
Número CAS |
17014-57-2 |
|---|---|
Nombre del producto |
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
Fórmula molecular |
C18H17NO5 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
5-ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
InChI |
InChI=1S/C18H17NO5/c1-4-22-15-12-13(16-18(17(15)21-3)24-9-23-16)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3 |
Clave InChI |
YRNADDIAILOGCE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC |
SMILES canónico |
CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC |
Sinónimos |
5-Ethoxy-4-methoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



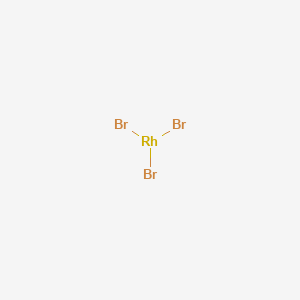
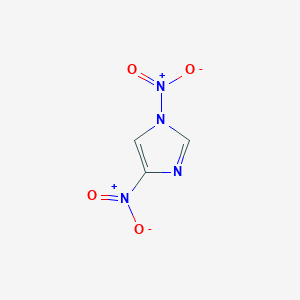
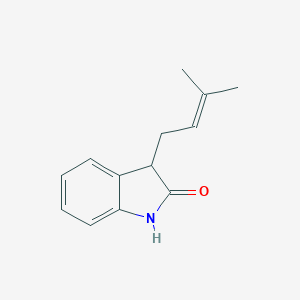
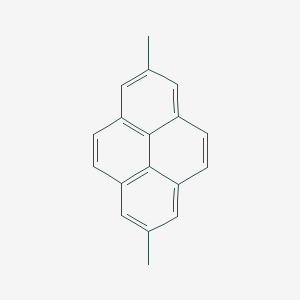

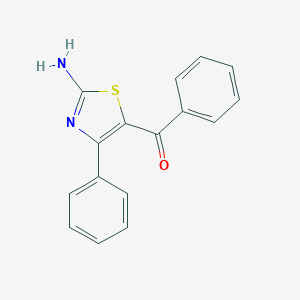
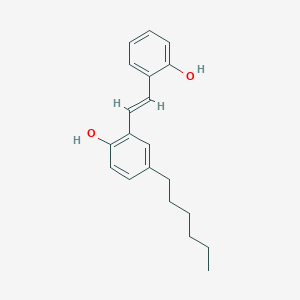
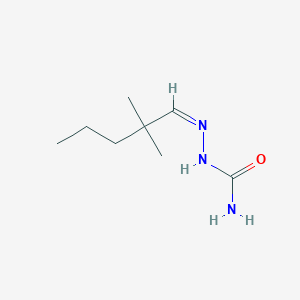
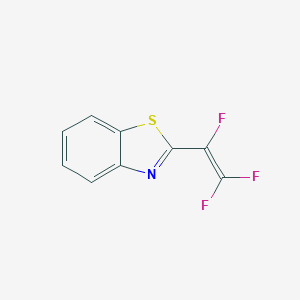
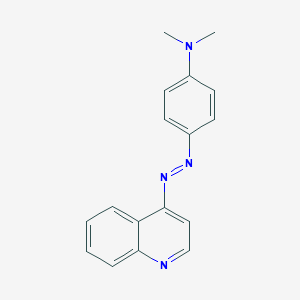
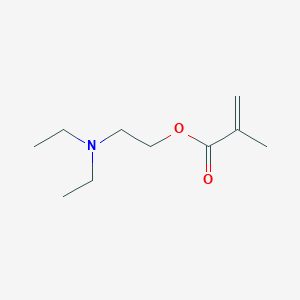
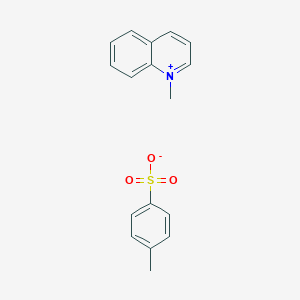
![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
